2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine
Overview
Description
2-(6,7-Dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine is a heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound features a pyrazolo[1,5-a]pyrazine core, which is a bicyclic structure combining pyrazole and pyrazine rings. The presence of an ethan-1-amine group further enhances its chemical reactivity and potential for various applications.
Mechanism of Action
Target of Action
Similar compounds have been reported to act as negative allosteric modulators (nams) of the metabotropic glutamate receptor subtype 2 (mglur2) .
Mode of Action
It’s suggested that similar compounds might interact with their targets through a formal aza-michael conjugate addition .
Biochemical Pathways
Related compounds have been found to influence various pathways, leading to the discovery of vasopressin and fibrinogen receptor antagonists, selective positive allosteric glutamate receptors glun2a and mglur5 modulators, inhibitors of mycobacterium tuberculosis h37rv, inhibitors of lung cancer tumors a549 and h322b, inhibitors of catalytic activity of hiv-1 integrase, tanks and polyadp-ribose polymerase parp-1 .
Pharmacokinetics
The compound is predicted to have a low logp value of -156, suggesting it may be hydrophilic . This could potentially impact its absorption and distribution within the body.
Result of Action
It’s suggested that similar compounds can activate receptors to engage intracellular signaling partners, leading to cellular events .
Action Environment
It’s noted that similar compounds can undergo carbonylation in a meoh solution in an autoclave at elevated pressure and temperature in the presence of catalytic amounts of pd (dppf)cl 2 and more than double excess of et3n .
Biochemical Analysis
Biochemical Properties
2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with metabotropic glutamate receptor subtype 2 (mGluR2) as a negative allosteric modulator . This interaction affects the receptor’s ability to bind glutamate, thereby modulating synaptic transmission and neuronal excitability.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to induce apoptosis in A549 lung cancer cells and elevate the levels of integrin beta 4 and reactive oxygen species (ROS) . This indicates its potential as an anti-cancer agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as a negative allosteric modulator of mGluR2, inhibiting the receptor’s activity . This inhibition leads to changes in intracellular signaling pathways, ultimately affecting gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under normal laboratory conditions, but its activity may decrease over extended periods . Long-term exposure to the compound can lead to sustained changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. For instance, in animal studies, it has been observed that high doses of the compound can cause significant changes in behavior and physiology . Threshold effects are also noted, where a minimum effective dose is required to observe any significant biological activity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. The compound’s metabolic flux and the levels of its metabolites can significantly impact its biological activity . Understanding these pathways is essential for optimizing its use in biochemical research and therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its function. It interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within different tissues can influence its overall efficacy and safety.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with other biomolecules and its overall biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-chloropyrazolo[1,5-a]pyrazines with anthranilic acids, leading to the formation of the desired bicyclic structure . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to optimize the production process. The use of robust catalysts and efficient purification methods, such as recrystallization and chromatography, are essential to achieve the desired quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(6,7-Dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyrazolo[1,5-a]pyrazine core.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) in the presence of a base.
Major Products
The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrazine derivatives, which can exhibit different biological activities depending on the nature of the substituents introduced.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its role as an inhibitor of specific enzymes and receptors.
Medicine: Studied for its potential as a therapeutic agent in the treatment of neurological disorders, mood disorders, and cognitive dysfunction
Industry: Utilized in the development of new materials with unique properties, such as advanced polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydropyrazolo[1,5-a]pyrazin-4(5H)-one: Another derivative with similar structural features but different functional groups.
8H-pyrazolo[5’,1’3,4]pyrazino[2,1-b]quinazolin-8-ones: Compounds with a fused quinazoline ring, exhibiting distinct biological activities.
6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivatives: Known for their potent necroptosis inhibitory activity.
Uniqueness
2-(6,7-Dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine stands out due to its specific interaction with mGluR2 and its potential therapeutic applications in neurological and mood disorders. Its unique combination of the pyrazolo[1,5-a]pyrazine core and the ethan-1-amine group provides a versatile scaffold for further chemical modifications and optimization.
Properties
IUPAC Name |
2-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4/c9-2-4-11-5-6-12-8(7-11)1-3-10-12/h1,3H,2,4-7,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWDRHKOTBYPBNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=N2)CN1CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.